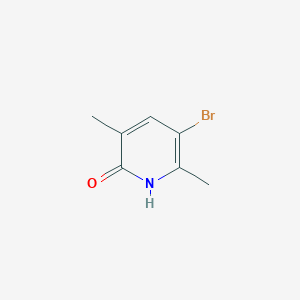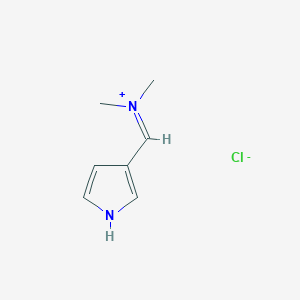
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride
概要
説明
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with a dimethylammonium group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the ammonium chloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学的研究の応用
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: These compounds share a similar pyrrole core structure and exhibit biological activities such as α-glucosidase inhibition.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: These derivatives also contain a pyrrole ring and have been studied for their antibacterial and antitubercular properties.
Uniqueness: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is unique due to its specific substitution pattern and the presence of the dimethylammonium group. This structural feature may confer distinct chemical and biological properties compared to other pyrrole derivatives.
特性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC名 |
dimethyl(1H-pyrrol-3-ylmethylidene)azanium;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h3-6H,1-2H3;1H |
InChIキー |
GEWIRBCVQBHSTL-UHFFFAOYSA-N |
正規SMILES |
C[N+](=CC1=CNC=C1)C.[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[2,3-c]pyridin-2-ylboronic acid](/img/structure/B8772690.png)
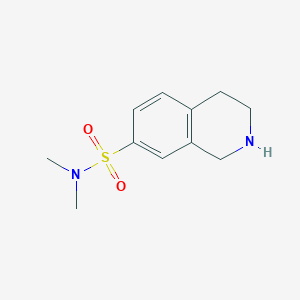

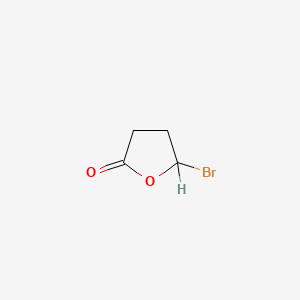
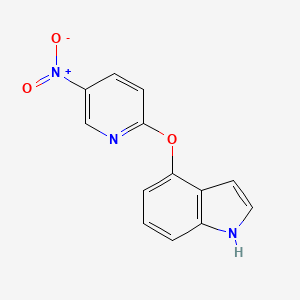
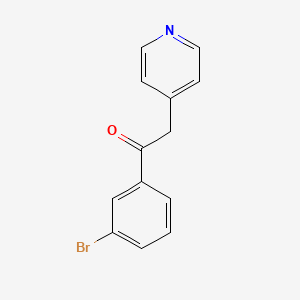
![2-[2-chloro-4-(trifluoromethoxy)phenoxy]Ethanol](/img/structure/B8772715.png)
![Methyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B8772719.png)
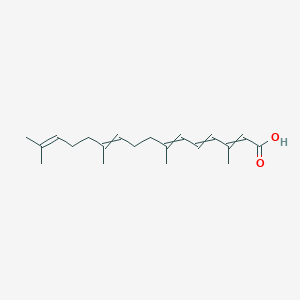
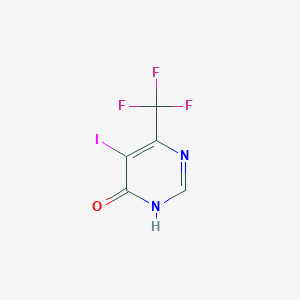
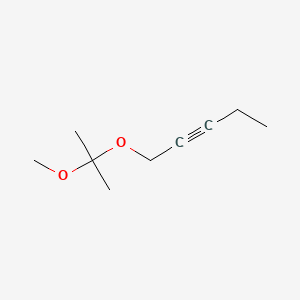
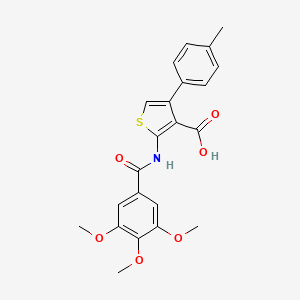
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)
